molecular formula C7H14ClN B6277566 5-methylspiro[2.3]hexan-5-amine hydrochloride CAS No. 2763780-66-9

5-methylspiro[2.3]hexan-5-amine hydrochloride

Cat. No.: B6277566
CAS No.: 2763780-66-9
M. Wt: 147.64 g/mol
InChI Key: PUYYKCHQKSFAQC-UHFFFAOYSA-N
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Description

5-methylspiro[2.3]hexan-5-amine hydrochloride is a chemical compound with a unique spirocyclic structure. The molecular formula of this compound is C7H14ClN.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylspiro[2.3]hexan-5-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common synthetic route includes the cyclization of a suitable precursor, such as a cyclohexane derivative, under acidic or basic conditions to form the spirocyclic core. The amine group is then introduced through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methylspiro[2.3]hexan-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

5-methylspiro[2.3]hexan-5-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methylspiro[2.3]hexan-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexane derivatives: Compounds with similar spirocyclic structures but different functional groups.

    Cyclohexane derivatives: Compounds with a cyclohexane core but lacking the spirocyclic structure.

Uniqueness

5-methylspiro[2.3]hexan-5-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

2763780-66-9

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

5-methylspiro[2.3]hexan-5-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-6(8)4-7(5-6)2-3-7;/h2-5,8H2,1H3;1H

InChI Key

PUYYKCHQKSFAQC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC2)N.Cl

Purity

95

Origin of Product

United States

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